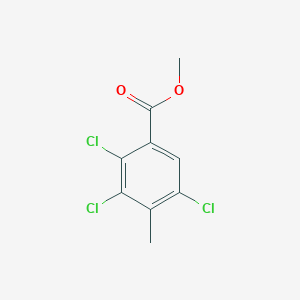

Methyl 2,3,5-trichloro-4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2,3,5-trichloro-4-methylbenzoate” is a chemical compound with the CAS Number: 203573-15-3 . It has a molecular weight of 253.51 and its molecular formula is C9H7Cl3O2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C9H7Cl3O2/c1-4-6 (10)3-5 (9 (13)14-2)8 (12)7 (4)11/h3H,1-2H3 . The InChI key is GNQUYAWRQYGEOE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

- Methyl 2,3,5-trichloro-4-methylbenzoate is involved in various chemical reactions. For instance, its derivatives can undergo bromination and nitration, resulting in a variety of substituted products. The presence of specific groups like the methyl group can influence the proportion of these products. This is exemplified in the bromination and nitration of related compounds, where detailed analysis of their 1H NMR spectra supports the structure assignments (Cooper, Ewing, Scrowston, & Westwood, 1970).

Environmental Analysis and Degradation

- This compound, like many chlorinated compounds, is subject to environmental transformation processes. Stable consortia of anaerobic bacteria can metabolize its derivatives through various pathways, including de-O-methylation and dechlorination. These transformations are essential for understanding the fate of such compounds in anaerobic environments (Neilson, Allard, Lindgren, & Remberger, 1987).

Synthesis and Medicinal Application

- Derivatives of this compound can be synthesized for potential medicinal applications. For instance, triazoloquinazoline and triazinoquinazoline derivatives containing benzenesulfonamide moieties have been synthesized and showed notable antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).

Analytical Chemistry

- This compound can play a role in the development of analytical chemistry methods. For example, it has been used in the study of solubility and in the development of novel analytical techniques for the determination of various environmental phenols in complex matrices (Li, Liu, & Wang, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2,3,5-trichloro-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQUYAWRQYGEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)